3-aminopropanehydrazide dihydrochloride

Catalog No.
S6467434
CAS No.
99409-20-8
M.F
C3H11Cl2N3O
M. Wt
176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-aminopropanehydrazide dihydrochloride

CAS Number

99409-20-8

Product Name

3-aminopropanehydrazide dihydrochloride

Molecular Formula

C3H11Cl2N3O

Molecular Weight

176

Role in Polyamine Biosynthesis Studies

3-Aminopropanehydrazide dihydrochloride (APDZ) is a valuable tool in scientific research, particularly in the field of polyamine biosynthesis. Polyamines are organic molecules with multiple amine functional groups and play essential roles in various cellular processes, including cell growth, proliferation, and differentiation []. APDZ acts as a specific inhibitor of diamine oxidase (DAO), an enzyme responsible for the breakdown of putrescine, a diamine precursor in the polyamine biosynthesis pathway []. By inhibiting DAO activity, APDZ effectively increases intracellular putrescine levels, allowing researchers to study the effects of elevated polyamine levels on various cellular functions [, ].

Applications in Cancer Research

APDZ has potential applications in cancer research due to its ability to modulate polyamine biosynthesis. Cancer cells often exhibit altered polyamine metabolism, with higher levels of certain polyamines compared to normal cells []. By inhibiting DAO and elevating putrescine levels, APDZ can disrupt polyamine homeostasis in cancer cells, potentially leading to cell death or growth inhibition [, ]. Researchers are investigating the potential of using APDZ, alone or in combination with other therapies, for cancer treatment [].

Studies on Cellular Function and Signaling

APDZ is also being used to study the role of polyamines in various cellular functions and signaling pathways. Since polyamines are involved in numerous cellular processes, manipulating their levels with APDZ allows researchers to investigate how these changes affect cell behavior []. For example, studies have employed APDZ to explore the role of polyamines in cell cycle regulation, differentiation, and stress response [, ].

3-Aminopropanehydrazide dihydrochloride is a hydrazine derivative characterized by its chemical formula C₃H₈Cl₂N₄O. This compound features a propanamine backbone with an amino group and is typically encountered in its dihydrochloride salt form, which enhances its solubility in aqueous solutions. The compound appears as a white crystalline substance and is often utilized in various chemical and biological applications due to its reactive functional groups.

  • Oxidation: This compound can be oxidized to form corresponding hydrazones, which are important intermediates in organic synthesis .
  • Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones, leading to the formation of hydrazones or other nitrogen-containing compounds.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for modifications that alter the compound's properties and reactivity.

These reactions highlight the versatility of 3-aminopropanehydrazide dihydrochloride in synthetic organic chemistry.

Research indicates that 3-aminopropanehydrazide dihydrochloride exhibits various biological activities, particularly in pharmacological contexts. Its structural features allow it to interact with biological targets, potentially influencing metabolic pathways. Some studies suggest that it may have:

  • Antimicrobial Properties: The compound has shown potential against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Antitumor Activity: Preliminary studies indicate that derivatives of hydrazine compounds can exhibit cytotoxic effects on cancer cells, suggesting a possible role for 3-aminopropanehydrazide dihydrochloride in cancer therapy.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-aminopropanehydrazide dihydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with propanoyl chloride or propionic acid reacting with hydrazine hydrate.
  • Formation of Hydrazone: This reaction leads to the formation of a hydrazone intermediate.
  • Hydrochloric Acid Treatment: The intermediate is treated with hydrochloric acid to yield the dihydrochloride salt form, enhancing solubility and stability.

This multi-step process allows for the production of high-purity 3-aminopropanehydrazide dihydrochloride suitable for research and application.

3-Aminopropanehydrazide dihydrochloride has several notable applications:

  • Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for drug development.
  • Research Tool: In biochemical research, it can be used to study enzyme interactions and metabolic pathways involving nitrogen-containing compounds.

Studies on the interactions of 3-aminopropanehydrazide dihydrochloride with various biological molecules are ongoing. These investigations focus on:

  • Protein Binding: Understanding how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Research is being conducted to assess whether it acts as an inhibitor for specific enzymes involved in disease pathways.

Such studies are crucial for determining the therapeutic viability of this compound.

Several compounds share structural similarities with 3-aminopropanehydrazide dihydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
HydrazineSimilar backboneBasic hydrazine structure; used in rocket fuel
4-Aminobutanoic acidSimilar amine groupInvolved in neurotransmission (GABA)
PhenylhydrazineAromatic substitutionUsed in organic synthesis; forms azo dyes
BenzohydrazideAromatic substitutionUsed as a reagent in organic chemistry

3-Aminopropanehydrazide dihydrochloride is unique due to its specific propanamine structure and potential biological activities, distinguishing it from other hydrazine derivatives that may not exhibit similar properties or applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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